![molecular formula C10H14N2O3 B8540932 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol CAS No. 63467-55-0](/img/structure/B8540932.png)
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is an organic compound characterized by the presence of a nitro group, a methyl group, and an amino group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol typically involves the reaction of 3-methyl-4-nitroaniline with an appropriate alkylating agent. One common method is the reaction of 3-methyl-4-nitroaniline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenethyl alcohol
- 2-(4-Nitrophenyl)ethanol
- N-(4-Nitrophenyl)acetamide
Uniqueness
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
63467-55-0 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(N,3-dimethyl-4-nitroanilino)ethanol |
InChI |
InChI=1S/C10H14N2O3/c1-8-7-9(11(2)5-6-13)3-4-10(8)12(14)15/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
BAMHYYNEQXZACS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-[Dithiobis(methylene)]bis[oxirane]](/img/structure/B8540850.png)

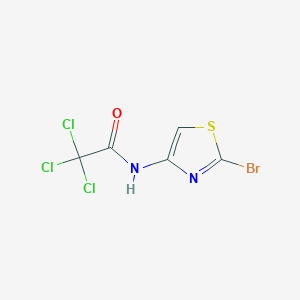
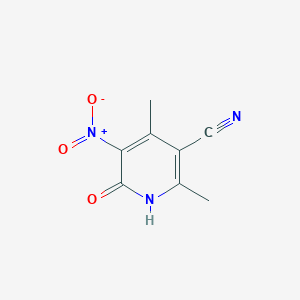
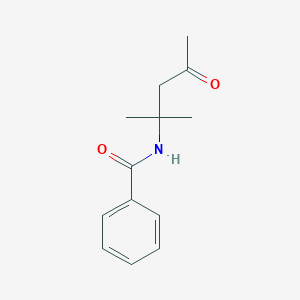
![6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B8540893.png)
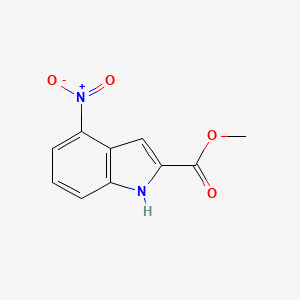
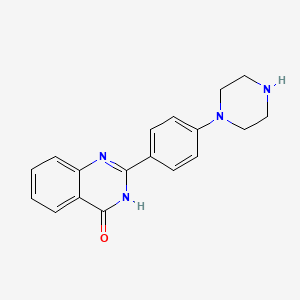
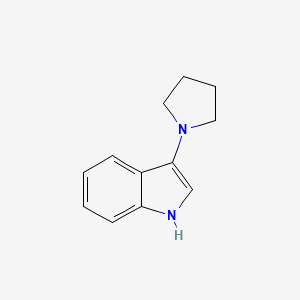
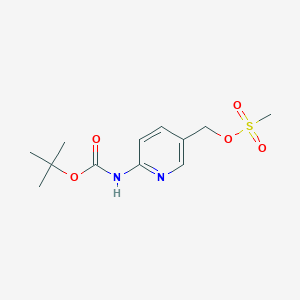

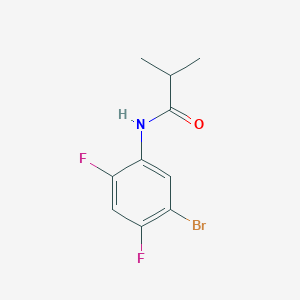

![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
